molecular formula C5H8N4O3S2 B1661859 Propazolamide CAS No. 98-75-9

Propazolamide

Cat. No. B1661859
CAS RN: 98-75-9
M. Wt: 236.3 g/mol
InChI Key: PCBBBQKRWNGNDW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Propazolamide would include aspects like solubility, melting point, boiling point, and chemical stability. Unfortunately, specific information on these properties for Propazolamide is not available in the current resources .

Scientific Research Applications

Neuroprotection in Ischemic Injury

  • Propofol demonstrated neuroprotective effects in vitro and in vivo models by modulating Toll-like receptor 4-nuclear factor kappa-light-chain-enhancer of activated B cells (TLR-4-NF-κB) pathway, preserving mitochondrial membrane potential, and reducing lactate dehydrogenase release. This effect was not consistently observed with midazolam or ketamine (Ulbrich et al., 2016).

Antioxidant Activities

  • Propofol and midazolam, used as sedatives for critically ill patients, exhibit different antioxidant activities. Propofol efficiently scavenged hydrophilic peroxyl radicals, while midazolam was more effective against lipophilic radicals (Tsuchiya et al., 2001).

Sedation in Local and Regional Anesthesia

  • A study comparing the intraoperative effects and recovery characteristics of midazolam and propofol during local or regional anesthesia found that propofol was associated with less postoperative sedation and more rapid recovery of cognitive function, though discharge times were similar (White & Negus, 1988).

Neuroprotective Effects in Fetal Brain

  • Propofol and midazolam showed strong neuroprotective effects in a fetal rat brain ischemia-reperfusion model, with propofol and midazolam significantly reducing lipid peroxidation and providing ultrastructural protection (Harman et al., 2012).

Enhancement of Antitumor Immunity

  • Propofol, but not midazolam, was found to have a beneficial effect on antitumor immunity in mice. Propofol significantly increased the in vitro activity of cytotoxic T lymphocytes (CTL) against tumor cells and suppressed tumor growth in vivo (Kushida et al., 2007).

Cerebral Microdialysis Effects in Traumatic Brain Injury

  • A study comparing the effects of propofol to midazolam on cerebral biomarkers in severe traumaticbrain injury patients found no significant differences between the two drugs in terms of lactate:pyruvate ratio, glutamate, glycerol, or glucose levels. This suggests that both drugs have similar effects on the cerebral metabolic profile in severe traumatic brain injury (Tanguy et al., 2012).

Immunomodulatory Effects

  • A study investigating the immunomodulatory effects of prolonged intravenous infusion of propofol versus midazolam in critically ill surgical patients revealed that propofol stimulated the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, while midazolam suppressed them. Both agents suppressed IL-8 production. This indicates that sedative agents may have clinical implications in high-risk and immunocompromised patients (Helmy & Al-Attiyah, 2001).

Sedation in Endoscopic Procedures

  • Propofol has been studied extensively in the context of sedation for endoscopic procedures. It has been found to provide rapid onset and short duration of action, beneficial in both diagnostic and therapeutic endoscopy. Studies have shown that propofol facilitates these procedures to a greater extent compared to midazolam, with a faster recovery profile and similar safety (Riphaus et al., 2006).

properties

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-2-3(10)7-4-8-9-5(13-4)14(6,11)12/h2H2,1H3,(H2,6,11,12)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBBQKRWNGNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018994
Record name Propazolamide [INN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propazolamide

CAS RN

98-75-9
Record name N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propazolamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propazolamide [INN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2PXL9FZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Hartley, M Lucock, M Becker, IJ Smith… - … of Chromatography B …, 1986 - Elsevier
… by 50 ~1 of the internal standard solution (propazolamide, … Table I also shows that acetazolamide and propazolamide … had retention times very similar to that of propazolamide. …
Number of citations: 35 www.sciencedirect.com
TH Maren, A Bar-Ilan, CW Conroy… - Experimental eye …, 1990 - Elsevier
A large number of sulfonamides have now been tested by the topical route for the lowering of intraocular pressure in the normal albino rabbit. Certain compounds with favorable …
Number of citations: 63 www.sciencedirect.com
R Hartley, M Lucock, M Becker - Journal of Chromatography B: Biomedical …, 1987 - Elsevier
An improved high-performance liquid chromatographic method for the determination of chlormethiazole levels in plasma is described. The drug is extracted from plasma using …
Number of citations: 3 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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